![molecular formula C8H11BO4 B2898784 4-(2-Hydroxyethoxy)phenylboronic acid CAS No. 221006-65-1](/img/structure/B2898784.png)
4-(2-Hydroxyethoxy)phenylboronic acid
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Overview
Description
4-(2-Hydroxyethoxy)phenylboronic acid is a boronic acid derivative with the molecular formula C8H11BO4 . It has an average mass of 181.982 Da .
Molecular Structure Analysis
The molecular structure of 4-(2-Hydroxyethoxy)phenylboronic acid consists of a phenyl ring attached to a boronic acid group via a 2-hydroxyethoxy linker . Further structural analysis such as conformational, vibrational, and electronic studies would require more specific experimental data .Chemical Reactions Analysis
Boronic acids, including 4-(2-Hydroxyethoxy)phenylboronic acid, are known to participate in various chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which is a widely-used method for forming carbon-carbon bonds .Scientific Research Applications
Sensing Applications
Boronic acids, including “4-(2-Hydroxyethoxy)phenylboronic acid”, are known for their ability to form stable complexes with diols, which is utilized in various sensing applications. These can be homogeneous assays or heterogeneous detection methods, often used for the sensing of mono- and polysaccharides in biological systems .
Pharmaceutical Testing
This compound is used in pharmaceutical testing as a high-quality reference standard to ensure accurate results in drug development and quality control processes .
Organic Synthesis
In organic chemistry, boronic acids serve as versatile intermediates for the synthesis of complex molecules. They are particularly useful in Suzuki coupling reactions, which are widely employed in the synthesis of various organic compounds .
Materials Science
The unique properties of boronic acids allow them to be easily modified, making them valuable in the development of new materials with specific functionalities .
Chemical Biology
Boronic acids are utilized in chemical biology for the detection and sensing of peroxides, recognition of protein motifs, development of new MRI contrast agents, cell-surface carbohydrate biomarker recognition, and modification of aptamers and proteins for various sensing and purification applications .
Molecular Recognition
The boronic acid motifs are commonly used for the molecular recognition of saccharides due to their ability to differentiate between similar molecules in size and structure, which is crucial in biological systems .
Mechanism of Action
Target of Action
Boronic acids, including phenylboronic acid, are known to be mild lewis acids and are generally stable and easy to handle, making them important to organic synthesis .
Biochemical Pathways
Boronic acids, including phenylboronic acid, are known to participate in the suzuki–miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
Phenylboronic acid is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This solubility profile may impact the bioavailability of the compound.
Result of Action
In the context of the suzuki–miyaura coupling reaction, phenylboronic acid serves as a source of a phenyl group, contributing to the formation of phenyl alkenes .
Action Environment
It is known that boronic acids, including phenylboronic acid, are generally stable and easy to handle, suggesting they may be robust to various environmental conditions .
properties
IUPAC Name |
[4-(2-hydroxyethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10-12H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXUTUGXJBKZLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCO)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethoxy)phenylboronic acid |
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